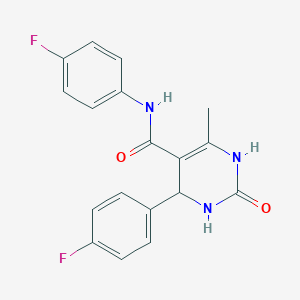

N,4-bis(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

描述

N,4-bis(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS: 537679-26-8) is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with two 4-fluorophenyl groups, a methyl group at position 6, and a carboxamide moiety at position 4. Its molecular formula is C₁₈H₁₅F₂N₃O₂ (MW: 343.33 g/mol), and it is structurally related to bioactive DHPMs known for their roles in medicinal chemistry, including antitumor, antimicrobial, and enzyme-inhibitory activities . The compound is synthesized via multicomponent Biginelli-like reactions or post-functionalization of preformed DHPM scaffolds, as evidenced by analogous synthetic routes in related structures .

属性

IUPAC Name |

N,4-bis(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2/c1-10-15(17(24)22-14-8-6-13(20)7-9-14)16(23-18(25)21-10)11-2-4-12(19)5-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZPPXWURWGPHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N,4-bis(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its inhibitory effects on HIV integrase and other therapeutic implications.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 343.3 g/mol

- CAS Number : 537679-26-8

The structure features a tetrahydropyrimidine ring with two 4-fluorophenyl groups and a carboxamide functional group. The presence of fluorine atoms is notable as they can enhance the lipophilicity and biological activity of organic compounds.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 343.3 g/mol |

| CAS Number | 537679-26-8 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired compound. The method often includes refluxing in solvents like ethanol with basic catalysts to facilitate the formation of the tetrahydropyrimidine structure.

HIV Integrase Inhibition

Research has shown that derivatives of this compound exhibit inhibitory activity against HIV integrase (IN), which is crucial for the viral replication cycle. A study reported that certain derivatives demonstrated significant inhibition of the strand transfer reaction catalyzed by HIV-1 integrase with an IC50 value as low as 0.65 µM for one of the most active compounds . This indicates a promising potential for these compounds in developing anti-HIV therapies.

Antiproliferative Activity

In addition to its antiviral properties, this compound has been evaluated for antiproliferative effects against various cancer cell lines. Compounds in this class have shown moderate to good activity against several human cancer cell lines such as MGC-803 (gastric cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .

Case Studies

-

HIV Integrase Inhibition :

- Study Reference : Wadhwa et al. synthesized various derivatives and tested their inhibitory effects on HIV integrase. The most potent derivative showed an IC50 value of 0.65 µM in vitro .

- Mechanism : The inhibition mechanism was further supported by docking studies that indicated favorable interactions between the compound and the active site of integrase.

-

Anticancer Activity :

- Study Reference : A mini-review highlighted several pyrimidine derivatives with anticancer properties. The compounds were tested across multiple cell lines demonstrating their potential as therapeutic agents .

- Findings : Compounds exhibited cell cycle arrest and apoptosis induction in treated cancer cells.

科学研究应用

Synthesis and Characterization

The synthesis of N,4-bis(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step reactions that include the formation of tetrahydropyrimidine derivatives. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its molecular structure and purity. For instance, the reported NMR data for similar compounds indicate characteristic shifts that correlate with the functional groups present in the structure .

Antiviral Activity

Research has identified this compound as a potential inhibitor of HIV integrase. A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against HIV integrase, which is crucial for the viral replication cycle. The biological evaluation showed that modifications in the structure could enhance antiviral potency .

Anti-inflammatory Properties

Compounds within the tetrahydropyrimidine class have been explored for their anti-inflammatory effects. One study reported that certain derivatives demonstrated substantial anti-inflammatory activity in animal models when tested against standard drugs like diclofenac sodium. The presence of specific substituents on the aromatic rings significantly influenced their efficacy .

Antitumor Activity

The compound has also been evaluated for antitumor properties. Research indicates that tetrahydropyrimidines can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings related to the applications of this compound:

相似化合物的比较

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the phenyl rings, the pyrimidine core, or the carboxamide group. Key comparisons include:

Structural Insights :

- Oxo vs. Thioxo Groups : Replacement of the 2-oxo group with 2-thioxo (e.g., compounds 5, 9c) increases melting points and may enhance cytotoxicity, as seen in compound 5 .

- Fluorophenyl Substitution: Bis(4-fluorophenyl) substitution in the target compound contrasts with mono-fluorophenyl or mixed halogenated derivatives (e.g., 9c). Fluorine atoms improve metabolic stability and membrane permeability due to their electronegativity and small size .

- Carboxamide Variations : Substituents on the carboxamide group (e.g., methylamine, benzylamine, indazol-5-yl) modulate target selectivity. For example, indazol-5-yl derivatives show enhanced binding to kinase domains .

常见问题

Q. How can the synthesis of this tetrahydropyrimidine derivative be optimized for higher yield and purity?

Methodological Answer: Optimizing synthesis involves selecting appropriate solvents (e.g., ethanol or acetone) and catalysts (e.g., triethylamine or acetic anhydride) to stabilize intermediates and reduce side reactions. Reaction temperatures should be controlled (e.g., 60–80°C) to prevent decomposition. For cyclocondensation steps, stoichiometric ratios of aldehydes and urea derivatives must be calibrated, and purification techniques like column chromatography or recrystallization should be prioritized .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and hydrogen bonding patterns. Mass spectrometry (MS) confirms molecular weight, while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like carbonyl and amide bonds. Elemental analysis validates purity, and X-ray crystallography resolves stereochemical ambiguities .

Q. What solvent systems and reaction temperatures are optimal for cyclocondensation steps?

Methodological Answer: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reactivity in cyclocondensation, while ethanol or acetone balances solubility and reaction kinetics. Temperatures between 70–90°C are typical, but lower temperatures (50–60°C) may reduce byproduct formation. Catalyst choice (e.g., HCl vs. Lewis acids) also influences reaction efficiency .

Advanced Research Questions

Q. What crystallographic approaches resolve structural ambiguities in tetrahydropyrimidine derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL for refinement) is standard for resolving bond angles, torsion angles, and ring puckering. Programs like ORTEP-3 visualize thermal ellipsoids and hydrogen bonding networks. For challenging cases (e.g., twinned crystals), high-resolution data (≤1.0 Å) and iterative refinement cycles are recommended .

Q. How can hydrogen bonding patterns in the crystal structure be systematically analyzed?

Methodological Answer: Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs like chains (C), rings (R), or self-assembled networks. Tools like Mercury (CCDC) or CrystalExplorer calculate donor-acceptor distances and angles. For example, N–H···O and O–H···O interactions in tetrahydropyrimidines often form R₂²(8) ring motifs, critical for stabilizing crystal packing .

Q. What methodologies analyze ring puckering conformations in tetrahydropyrimidine derivatives?

Methodological Answer: Cremer and Pople’s puckering parameters quantify non-planarity in six-membered rings. For tetrahydropyrimidines, calculate the puckering amplitude (Q) and phase angles (θ, φ) from atomic coordinates using software like PARST or PLATON. Compare results with density functional theory (DFT) simulations to assess conformational stability .

Q. How can data contradictions between spectroscopic and crystallographic analyses be resolved?

Methodological Answer: Cross-validate NMR chemical shifts with computed spectra (e.g., using Gaussian or ADF software) to identify discrepancies in tautomeric forms. For crystallographic vs. solution-phase structures, compare hydrogen bond geometries (e.g., N–H···O distances) and employ dynamic NMR experiments to probe conformational flexibility .

Q. What strategies are effective for experimental phasing in X-ray crystallography of this compound?

Methodological Answer: Use SHELXC/D/E pipelines for experimental phasing with high-throughput data. Heavy-atom derivatization (e.g., bromine substitution at the phenyl ring) enhances anomalous scattering. Molecular replacement (using a homologous structure from the Cambridge Structural Database) is viable if a suitable model exists .

Q. How to design a biological activity screening protocol for this compound?

Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. For antimicrobial activity, employ microbroth dilution (MIC/MBC) protocols. Pair in vitro results with molecular docking (e.g., AutoDock Vina) to correlate bioactivity with structural features like fluorine substitution .

Methodological Notes

- Synthesis Troubleshooting : Low yields in Biginelli reactions often arise from moisture-sensitive intermediates; use anhydrous conditions and inert atmospheres .

- Crystallographic Refinement : For disordered solvent molecules, apply SQUEEZE (PLATON) to model electron density .

- Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) and refinement parameters (e.g., .ins/.res files) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。